3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid
Description
Properties
IUPAC Name |
3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-8-14-10(7-19-8)6-18-11-4-3-9(13(15)16)5-12(11)17-2/h3-5,7H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHOKLORVVDRPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium.
Coupling Reaction: The final step involves the coupling of the methoxy-substituted thiazole with the benzoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazole compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those related to 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid. The compound exhibits significant cytotoxic effects against various cancer cell lines.
- Case Study: A study demonstrated that thiazole derivatives showed potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The structure of this compound may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Thiazole compounds are known for their anti-inflammatory effects. Research indicates that derivatives of this compound can modulate inflammatory pathways.
- Research Findings: Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Example: In vitro studies have indicated that thiazole derivatives possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .
Synthesis of Novel Derivatives
The synthesis of this compound serves as a precursor for generating novel compounds with enhanced biological activities.
Synthetic Pathway:
The compound can be synthesized through a multi-step process involving the reaction of appropriate thiazole derivatives with methoxybenzoic acids under controlled conditions. This method allows for the exploration of structure–activity relationships (SAR) to optimize pharmacological properties .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid
- 3-methoxy-4-(3-methyl-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid is a compound that has garnered attention due to its unique structure and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The compound features a methoxy group and a thiazole moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid derivatives with thiazole-containing reagents. For instance, a common synthetic route includes the use of methyl 4-hydroxy-3-methoxybenzoate as a precursor, which is then modified through various chemical transformations to introduce the thiazole group .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 3.12 to 12.5 μg/mL, demonstrating potent antibacterial activity .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. This activity is crucial for developing therapeutic agents targeting inflammatory diseases .
Anticancer Potential
Studies have also explored the anticancer potential of thiazole-containing compounds. The mechanism often involves inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and activation of caspases. Preliminary data suggest that derivatives of this compound may exhibit similar effects, warranting further investigation .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several thiazole derivatives against clinical isolates of bacteria. The results indicated that compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts. Specifically, the compound demonstrated an MIC value lower than many standard antibiotics used in clinical settings .
Case Study 2: Anti-inflammatory Mechanism
Another research project focused on the anti-inflammatory effects of thiazole derivatives in a murine model of inflammation. The study found that treatment with the compound significantly reduced edema and inflammatory cell infiltration in affected tissues, highlighting its potential as an anti-inflammatory agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of this compound that influence its solubility and reactivity in synthetic applications?
- Methodological Answer : The compound's solubility and reactivity are influenced by its hydrogen bond donor/acceptor count (2 donors, 7 acceptors) and rotational flexibility (8 rotatable bonds) . Computational tools like molecular dynamics simulations can predict solvation behavior, while logP calculations assess lipophilicity. These properties guide solvent selection (e.g., DMSO for polar interactions) and reaction optimization.
Q. How can researchers optimize its synthesis based on existing protocols?
- Methodological Answer : Synthesis optimization involves:
- Temperature control : Reactions at 45°C for 1–1.25 hours yield high-purity products (~90%) .
- Purification : Column chromatography with gradients (e.g., CH₂Cl₂/EtOAc 1–20%) improves separation .
- Catalyst use : DIPEA (1.1–1.6 equivalents) enhances nucleophilic substitution in triazine-based syntheses .
Q. What analytical techniques validate its structural integrity?
- Methodological Answer :
- ¹H NMR : Peaks at δ 3.76–3.86 ppm confirm methoxy groups; aromatic protons appear between δ 6.96–7.29 ppm .
- IR spectroscopy : Absorbance at ~1721 cm⁻¹ indicates carbonyl groups .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
Q. How do structural modifications to the thiazole ring affect biological activity?
- Methodological Answer :
- Thiazole substitution : Replacing the 2-methyl group with electron-withdrawing groups (e.g., Br) increases electrophilicity, enhancing interactions with enzymatic targets .
- Methoxy positioning : Ortho-substitution on the benzoic acid moiety improves membrane permeability, as seen in analogs with anti-inflammatory activity .
- Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) across derivatives .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize protocols : Control degradation by cooling samples during long experiments (e.g., 9-hour stability tests) .
- Replicate conditions : Use identical cell lines (e.g., HEK293) and assay buffers to minimize variability .
- Meta-analysis : Pool data from multiple studies to identify outliers caused by impurities (e.g., recrystallize from methanol to ≥97% purity) .
Q. How can computational modeling predict its interactions with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with the compound's SMILES string (COC1=CC=CC=C1NC(COC2=C(OC)C=C(C(O)=O)C=C2)=O) to map binding sites .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Ser530 in COX-2) using Schrödinger Suite .
- ADMET prediction : SwissADME estimates bioavailability (%F = 65–70%) and blood-brain barrier penetration (low) .
Q. What are the best practices for handling and storage to ensure stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
